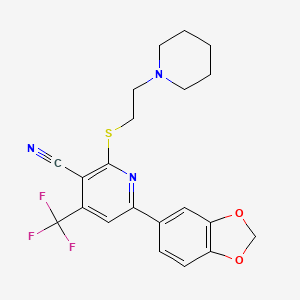
6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H20F3N3O2S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Antimicrobial Properties : Certain derivatives of pyrimidine carbonitriles, including compounds similar to the chemical , have shown promising antimicrobial activities. For instance, some derivatives demonstrated potential in inducing bacterial cell membrane rupture and disintegration, affecting both Gram-positive and Gram-negative bacteria (Bhat & Begum, 2021).
Antifungal Effects : Other similar compounds have been investigated for their antifungal properties. The synthesis of novel heterocyclic compounds, including pyridine-3-carbonitrile derivatives, has been associated with significant antifungal activity, showcasing their potential in this field (Miszke et al., 2008).
Anticancer Research
Potential in Cancer Therapy : Research indicates that certain pyridine-3-carbonitrile derivatives exhibit anticancer properties. This has been observed in various compounds synthesized using similar chemical structures, suggesting their potential application in cancer treatment (Abdel-fattah & Elsayed, 2009).
Inhibitory Effects on Tumor Cells : Some studies have shown that pyridine-3-carbonitrile derivatives can inhibit the growth of tumor cells. This property is particularly evident in certain synthesized compounds that have demonstrated significant efficacy against various human cancer cell lines (Hadiyal et al., 2020).
Molecular Docking Studies
- Target Protein Interactions : Molecular docking studies of pyridine-3-carbonitrile derivatives have been conducted to understand their interaction with target proteins. Such studies are crucial for drug development, as they provide insights into the potential therapeutic applications of these compounds (Flefel et al., 2018).
Novel Synthesis and Characterization
Innovative Synthesis Methods : Research has focused on developing novel synthesis methods for pyridine-3-carbonitrile derivatives. These methods aim to enhance the efficiency and yield of these compounds, which is critical for their application in scientific research (Patil & Mahulikar, 2013).
Characterization and Analysis : The synthesized pyridine-3-carbonitrile derivatives undergo various forms of characterization and analysis, including spectroscopic and X-ray studies, to determine their structure and potential applications (Mekheimer et al., 1997).
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c22-21(23,24)16-11-17(14-4-5-18-19(10-14)29-13-28-18)26-20(15(16)12-25)30-9-8-27-6-2-1-3-7-27/h4-5,10-11H,1-3,6-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZOZGZJCWSGPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
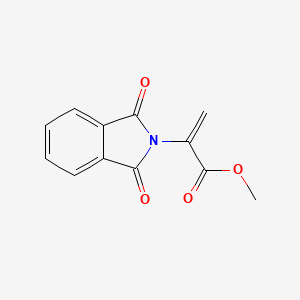
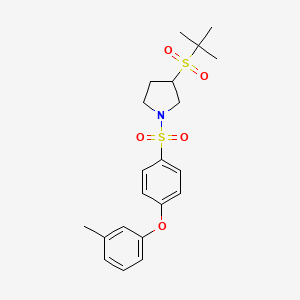
![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)
![4-Cyclobutyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2359601.png)
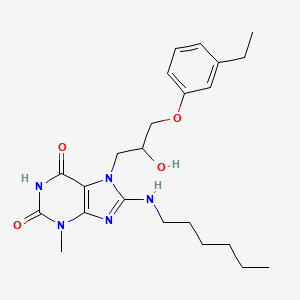
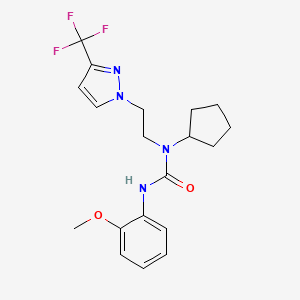
![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
![(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid](/img/structure/B2359606.png)
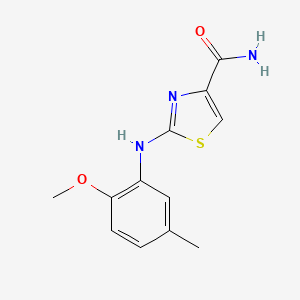
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)
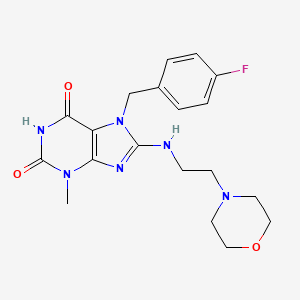
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)
![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)
